molecular formula C17H16N2O2 B12473708 2-(4-cyanophenoxy)-N-(2,5-dimethylphenyl)acetamide

2-(4-cyanophenoxy)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B12473708
M. Wt: 280.32 g/mol
InChI Key: UTKQDGFMWSRFSM-UHFFFAOYSA-N
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Description

2-(4-cyanophenoxy)-N-(2,5-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyanophenoxy)-N-(2,5-dimethylphenyl)acetamide typically involves the reaction of 4-cyanophenol with 2,5-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-cyanophenoxy)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-cyanophenoxy)-N-(2,5-dimethylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyanophenoxy and dimethylphenyl groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-cyanophenoxy)-N-(2,4-dimethylphenyl)acetamide
  • 2-(4-cyanophenoxy)-N-(3,5-dimethylphenyl)acetamide
  • 2-(4-cyanophenoxy)-N-(2,6-dimethylphenyl)acetamide

Uniqueness

2-(4-cyanophenoxy)-N-(2,5-dimethylphenyl)acetamide is unique due to the specific positioning of the cyanophenoxy and dimethylphenyl groups, which can influence its chemical reactivity and biological activity. The presence of the nitrile group adds to its versatility in chemical transformations.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

2-(4-cyanophenoxy)-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C17H16N2O2/c1-12-3-4-13(2)16(9-12)19-17(20)11-21-15-7-5-14(10-18)6-8-15/h3-9H,11H2,1-2H3,(H,19,20)

InChI Key

UTKQDGFMWSRFSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=C(C=C2)C#N

Origin of Product

United States

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